Cas no 54712-26-4 (1-Butanol, 2,3,3-trimethyl-, (S)-)
1-Butanol, 2,3,3-trimethyl-, (S)- Chemical and Physical Properties
Names and Identifiers
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- 1-Butanol, 2,3,3-trimethyl-, (S)-
- EN300-5233208
- SCHEMBL7882792
- (2S)-2,3,3-TRIMETHYLBUTAN-1-OL
- 54712-26-4
-
- Inchi: 1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1
- InChI Key: IWWVOLGZHKFWKK-ZCFIWIBFSA-N
- SMILES: OC[C@@H](C)C(C)(C)C
Computed Properties
- Exact Mass: 116.12018
- Monoisotopic Mass: 116.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 61.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
1-Butanol, 2,3,3-trimethyl-, (S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5233208-0.05g |
(2S)-2,3,3-trimethylbutan-1-ol |
54712-26-4 | 0.05g |
$1381.0 | 2023-05-31 | ||
| Enamine | EN300-5233208-0.1g |
(2S)-2,3,3-trimethylbutan-1-ol |
54712-26-4 | 0.1g |
$1447.0 | 2023-05-31 | ||
| Enamine | EN300-5233208-0.25g |
(2S)-2,3,3-trimethylbutan-1-ol |
54712-26-4 | 0.25g |
$1513.0 | 2023-05-31 | ||
| Enamine | EN300-5233208-0.5g |
(2S)-2,3,3-trimethylbutan-1-ol |
54712-26-4 | 0.5g |
$1577.0 | 2023-05-31 | ||
| Enamine | EN300-5233208-1.0g |
(2S)-2,3,3-trimethylbutan-1-ol |
54712-26-4 | 1g |
$1643.0 | 2023-05-31 | ||
| Enamine | EN300-5233208-2.5g |
(2S)-2,3,3-trimethylbutan-1-ol |
54712-26-4 | 2.5g |
$3220.0 | 2023-05-31 | ||
| Enamine | EN300-5233208-5.0g |
(2S)-2,3,3-trimethylbutan-1-ol |
54712-26-4 | 5g |
$4764.0 | 2023-05-31 | ||
| Enamine | EN300-5233208-10.0g |
(2S)-2,3,3-trimethylbutan-1-ol |
54712-26-4 | 10g |
$7065.0 | 2023-05-31 |
1-Butanol, 2,3,3-trimethyl-, (S)- Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 1-Butanol, 2,3,3-trimethyl-, (S)-
1-Butanol, 2,3,3-trimethyl-, (S)-
The compound 1-Butanol, 2,3,3-trimethyl-, (S)- (CAS No. 54712-26-4) is a chiral secondary alcohol with a molecular formula of C7H14O. It belongs to the class of butanols and is characterized by its four-carbon chain with a hydroxyl group (-OH) attached to the first carbon. The molecule's structure is further defined by the presence of three methyl groups on the second and third carbons, creating a branched configuration. The (S) designation indicates the specific stereochemistry of the molecule, where the hydroxyl group is oriented in a particular spatial arrangement relative to the other substituents.
1-Butanol, 2,3,3-trimethyl-, (S)- is synthesized through various methods, including oxidation of alkenes or alcohols, reduction of ketones or aldehydes, and catalytic hydrogenation. The stereochemistry of the molecule plays a crucial role in its physical and chemical properties. For instance, the (S)-enantiomer exhibits distinct solubility characteristics compared to its (R)-counterpart due to differences in molecular interactions.
In recent years, there has been growing interest in 1-Butanol, 2,3,3-trimethyl-, (S)- for its applications in pharmaceuticals and fine chemicals. Researchers have explored its potential as an intermediate in the synthesis of bioactive compounds and chiral ligands for asymmetric catalysis. Its ability to form stable complexes with metal ions has made it valuable in enantioselective reactions.
The compound's stability under various conditions has also been a subject of study. For example, investigations into its thermal decomposition and oxidative stability have provided insights into its suitability for high-temperature processes or environments where oxidative stress is a concern. These studies are critical for optimizing industrial processes and ensuring product quality.
From an environmental standpoint, 1-Butanol, 2,3,3-trimethyl-, (S)- has been evaluated for its biodegradability and toxicity profiles. Recent research indicates that it undergoes rapid biodegradation under aerobic conditions, making it less persistent in aquatic environments. However, acute toxicity studies reveal that it can exert adverse effects on aquatic organisms at high concentrations.
In terms of industrial applications, 1-Butanol, 2,3,3-trimethyl-, (S)- finds use as a solvent in pharmaceutical formulations and as a precursor in the synthesis of fragrances and flavor compounds. Its unique odor profile makes it particularly useful in creating complex aroma profiles for consumer products.
Looking ahead, advancements in asymmetric synthesis techniques are expected to enhance the production efficiency of 1-Butanol, 2,3
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